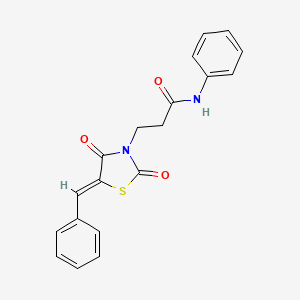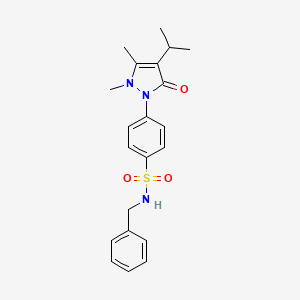![molecular formula C12H12O3 B6042818 6-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B6042818.png)
6-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3(2H)-one is a chemical compound that is commonly known as isofuranonaphthoquinone. It is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of isofuranonaphthoquinone is not fully understood, but it is believed to act as an electron acceptor and a free radical scavenger. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Isofuranonaphthoquinone has also been shown to protect against oxidative stress and DNA damage.
Biochemical and Physiological Effects:
Isofuranonaphthoquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, protect against oxidative stress, and prevent DNA damage. Isofuranonaphthoquinone has also been shown to have anti-inflammatory properties and to improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isofuranonaphthoquinone in lab experiments is its synthetic nature, which allows for precise control over its properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on isofuranonaphthoquinone. One area of interest is its potential as an anticancer agent, particularly in combination with other therapies. Another area of interest is its use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of isofuranonaphthoquinone and its potential applications in other fields, such as wound healing and inflammation.
Synthesemethoden
Isofuranonaphthoquinone can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-propen-1-ol with 2-hydroxy-1,4-naphthoquinone. The reaction takes place in the presence of a base catalyst, such as potassium hydroxide, and requires careful temperature control to avoid side reactions. The resulting product is purified through column chromatography to obtain pure isofuranonaphthoquinone.
Wissenschaftliche Forschungsanwendungen
Isofuranonaphthoquinone has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antioxidant properties, as well as its potential as an anticancer agent. Isofuranonaphthoquinone has also been investigated for its use as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.
Eigenschaften
IUPAC Name |
6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8(2)6-14-9-3-4-10-11(13)7-15-12(10)5-9/h3-5H,1,6-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHYHTYHJPJBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isoquinolinylmethyl)-N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6042737.png)
![8-chloro-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B6042749.png)
![tetrahydro-2-furanylmethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6042752.png)
![2-(1-(4-ethoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6042756.png)
![4-{[(3,5-dimethoxyphenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6042760.png)
![N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6042770.png)
![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6042777.png)

![2-{1-cyclohexyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6042806.png)
![6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol](/img/structure/B6042811.png)
![1-{2-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}azepane](/img/structure/B6042812.png)

![1-(2-methoxybenzyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6042835.png)
![N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6042850.png)